4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide
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Overview
Description
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide is a chemical compound with the molecular formula C7H12N4O. It features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Compounds containing pyrazole rings are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide typically involves the reaction of 4-amino-1H-pyrazole with N-methylbutanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium acetate at room temperature . The structures of the synthesized compounds are characterized by physicochemical properties and spectral means such as IR and NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the pyrazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive pyrazole ring.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-amino-1H-pyrazol-1-yl)butanamide
- 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid
- 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride
Uniqueness
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide is unique due to its specific substitution pattern and the presence of the N-methylbutanamide group. This structural feature can influence its reactivity and biological activity, making it distinct from other pyrazole derivatives .
Properties
IUPAC Name |
4-(4-aminopyrazol-1-yl)-N-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-10-8(13)3-2-4-12-6-7(9)5-11-12/h5-6H,2-4,9H2,1H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQDEWDSRGYFTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCN1C=C(C=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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